

# An In-Depth Technical Guide to (2,3,4,5,6-Pentabromophenyl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,3,4,5,6-Pentabromobenzyl alcohol

**Cat. No.:** B1363396

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

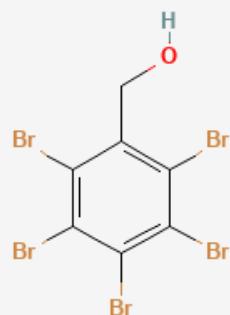
This guide provides a comprehensive technical overview of (2,3,4,5,6-pentabromophenyl)methanol, a significant organobromine compound. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its nomenclature, properties, synthesis, and applications.

## Chemical Identity and Nomenclature

The nomenclature of a chemical compound is foundational to all scientific communication, ensuring unambiguous identification. The compound in question is systematically named based on the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

## IUPAC Name and Synonyms

The formal IUPAC name for this compound is (2,3,4,5,6-pentabromophenyl)methanol.<sup>[1]</sup> This name is derived by identifying the principal functional group, which is the alcohol (-methanol), and treating the heavily brominated phenyl group as its substituent.


The compound is also widely known by a semi-systematic name, **2,3,4,5,6-Pentabromobenzyl alcohol**.<sup>[1]</sup> This common name is frequently used in commercial listings and literature. In this construction, the  $C_6Br_5CH_2-$  group is termed "pentabromobenzyl." Both names are correct and refer to the same molecular structure.

Other synonyms include:

- (Perbromophenyl)methanol[1]
- Pentabromobenzyl Alcohol[1]

## Structural Representation and Identifiers

- Molecular Formula: C<sub>7</sub>H<sub>3</sub>Br<sub>5</sub>O[1][2]
- CAS Number: 79415-41-1[2][3][4]



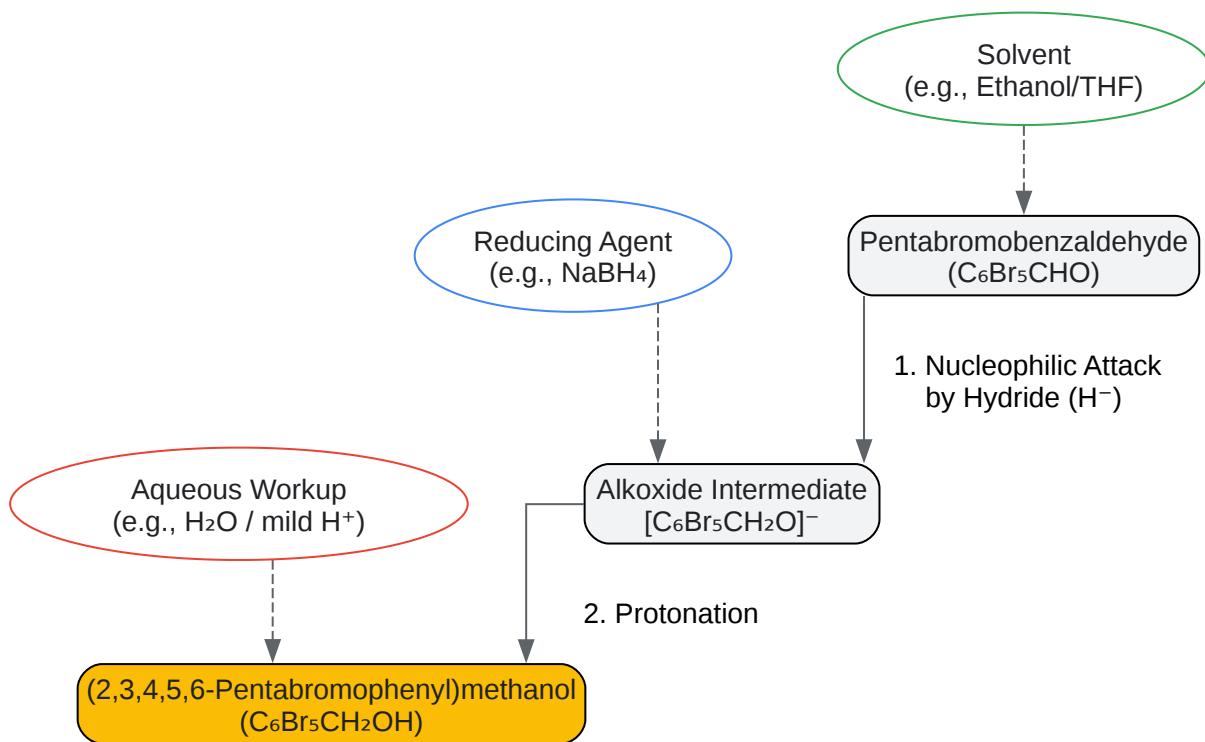
- Molecular Structure:

Source: PubChem CID 2733946[1]

## Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, ensuring safe handling, and predicting its behavior in various systems.

| Property                       | Value                           | Source                                                      |
|--------------------------------|---------------------------------|-------------------------------------------------------------|
| Molecular Weight               | 502.62 g/mol                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance                     | White to off-white solid/powder | N/A                                                         |
| Melting Point                  | 260 °C (decomposes)             | <a href="#">[3]</a>                                         |
| Topological Polar Surface Area | 20.2 Å <sup>2</sup>             | <a href="#">[1]</a>                                         |
| Hydrogen Bond Donor Count      | 1                               | <a href="#">[1]</a>                                         |
| Hydrogen Bond Acceptor Count   | 1                               | <a href="#">[1]</a>                                         |
| XLogP3-AA (Lipophilicity)      | 4.5                             | <a href="#">[1]</a>                                         |


This table summarizes key computed and experimental properties. The high melting point indicates strong intermolecular forces in the solid state, while the XLogP3-AA value suggests significant lipophilicity.

## Synthesis and Mechanistic Considerations

(2,3,4,5,6-Pentabromophenyl)methanol is typically synthesized via the reduction of a corresponding carbonyl compound, such as pentabromobenzaldehyde. The choice of reducing agent is a critical experimental decision driven by the agent's reactivity and selectivity.

### Synthetic Pathway: Reduction of Pentabromobenzaldehyde

A common and reliable method for this synthesis is the hydride reduction of pentabromobenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of pentabromobenzaldehyde.

Expertise & Causality:

- Choice of Reducing Agent: Sodium borohydride ( $NaBH_4$ ) is often preferred over the more powerful lithium aluminum hydride ( $LiAlH_4$ ) for this transformation.  $NaBH_4$  is a milder reducing agent, perfectly capable of reducing aldehydes and ketones, and offers significant safety and handling advantages.<sup>[5]</sup> It can be used in protic solvents like ethanol, which simplifies the protocol.  $LiAlH_4$  is far more reactive, would also accomplish the reduction, but requires anhydrous conditions and a more stringent workup procedure.<sup>[5]</sup>
- Solvent System: A mixture of tetrahydrofuran (THF) and ethanol is a common choice. THF helps to solubilize the aromatic aldehyde, while ethanol serves as a proton source for the final workup step, protonating the intermediate alkoxide to yield the final alcohol product.<sup>[5]</sup>

## Experimental Protocol: Synthesis via Reduction

The following is a representative laboratory-scale protocol.

### Protocol: Synthesis of (2,3,4,5,6-Pentabromophenyl)methanol

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentabromobenzaldehyde (1.0 eq) in a suitable solvent such as a 2:1 mixture of THF and ethanol under an inert atmosphere (e.g., nitrogen).
- Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reaction rate and prevent potential side reactions.
- Addition of Reductant: Slowly add sodium borohydride (NaBH<sub>4</sub>, 1.5 eq) portion-wise to the stirred solution. The excess reductant ensures the complete conversion of the starting material.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add distilled water to quench the excess NaBH<sub>4</sub>.
- Workup: Add a dilute acid (e.g., 1M HCl) to neutralize the solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final product.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring, ensuring that the reaction is not prematurely terminated or allowed to run unnecessarily, which could lead to byproduct formation.

## Applications and Field Insights

The high bromine content of (2,3,4,5,6-pentabromophenyl)methanol makes it a valuable molecule, primarily in the field of material science.

- **Flame Retardant Intermediate:** This compound serves as a key organic building block or intermediate in the synthesis of more complex brominated flame retardants (BFRs).[6][7] BFRs are incorporated into polymers, resins, and coatings to inhibit or resist the spread of fire. The benzyl alcohol functionality provides a reactive site for further chemical modification, such as esterification or etherification, allowing it to be covalently bonded into a polymer backbone.
- **Hydrolysis Product:** It has been identified as a hydrolysis product of the polymeric brominated flame retardant FR-1025, making its study important for understanding the environmental fate and degradation pathways of larger BFRs.[3]

## Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

- **Hazard Classification:** (2,3,4,5,6-Pentabromophenyl)methanol is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[3]
- **GHS Pictogram:** GHS07 (Exclamation Mark)[3]
- **Recommended Personal Protective Equipment (PPE):**
  - N95-type dust mask
  - Chemical safety goggles or faceshield
  - Chemically resistant gloves[3]
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly sealed container. It is classified under Storage Class 11: Combustible Solids.[3]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,3,4,5,6-Pentabromobenzyl alcohol 97 79415-41-1 [sigmaaldrich.com]
- 4. (2,3,4,5,6-PENTABROMOPHENYL)METHANOL | CAS 79415-41-1 [matrix-fine-chemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pentabromobenzyl Alcohol | Polysil [polycil.co.uk]
- 7. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (2,3,4,5,6-Pentabromophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363396#2-3-4-5-6-pentabromophenyl-methanol-iupac-name]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)